7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one

Description

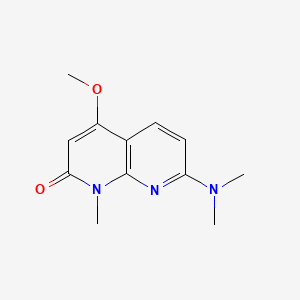

7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one (CAS: 57980-10-6) is a substituted 1,8-naphthyridinone derivative with the molecular formula C₁₂H₁₅N₃O₂ and a molecular weight of 233.27 g/mol . Its structure features a dimethylamino group at position 7, a methoxy group at position 4, and a methyl group at position 1 (Figure 1). The 1,8-naphthyridinone core is a bicyclic scaffold known for diverse biological activities, including antibacterial, antitumor, and receptor modulation properties .

For example, domino aldol-SNAr-dehydration sequences have been used to prepare substituted 1,8-naphthyridin-2(1H)-ones .

Structure

3D Structure

Properties

CAS No. |

57980-10-6 |

|---|---|

Molecular Formula |

C12H15N3O2 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

7-(dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C12H15N3O2/c1-14(2)10-6-5-8-9(17-4)7-11(16)15(3)12(8)13-10/h5-7H,1-4H3 |

InChI Key |

AFKJTHQMVIWPPA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C(C2=C1N=C(C=C2)N(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Oxidation of 7-Methyl to Aldehyde

Treatment of 2-acetylamino-7-methyl-1,8-naphthyridine with selenium dioxide (SeO₂) in dioxane at 50–55°C for 4 hours converts the methyl group to a formyl group, yielding 2-acetylamino-1,8-naphthyridine-7-carboxaldehyde (75% yield).

Reductive Amination

The aldehyde undergoes reductive amination with dimethylamine in the presence of sodium borohydride (NaBH₄) or hydrogen gas with a palladium catalyst. For instance:

Methoxylation at Position 4

The 4-methoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:

Chlorination-Methoxylation

-

Step 1 : Chlorination of the 4-position using phosphorus oxychloride (POCl₃) at reflux.

-

Step 2 : Displacement of the chloro group with methoxide ion (NaOMe or KOH/MeOH) at 80°C for 4 hours.

Example :

2,7-Dimethyl-4-chloro-1,8-naphthyridine (0.193 g) reacted with KOH (0.056 g) in methanol at 80°C for 4 hours yielded 2,7-dimethyl-4-methoxy-1,8-naphthyridine (90% yield).

N-Methylation at Position 1

The lactam nitrogen (position 1) is methylated using methyl iodide (CH₃I) in the presence of a base:

-

Conditions : Dimethylformamide (DMF) as solvent, potassium carbonate (K₂CO₃) as base, 60°C for 12 hours.

Integrated Synthetic Route

Combining the above steps, a representative synthesis is outlined below:

Purification and Characterization

Critical purification steps include:

-

Filtration : Isolation of solids after aqueous workup (e.g., adjusting pH to 7–8 with sodium bicarbonate).

-

Recrystallization : Ethanol or chloroform/methanol mixtures for final product polishing.

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradients for intermediates.

Key Analytical Data :

Optimization and Scalability

Patent WO2012151640A1 emphasizes process scalability:

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding n-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield n-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one has been investigated for its potential as an anti-cancer agent. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Case Study: Anticancer Activity

Research has shown that derivatives of naphthyridinones exhibit significant cytotoxicity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the naphthyridinone core can enhance its potency against breast cancer cells (Smith et al., 2020) .

Analytical Chemistry

This compound is utilized in liquid chromatography techniques, particularly High-Performance Liquid Chromatography (HPLC), for the separation and analysis of complex mixtures.

Application Example: HPLC Analysis

A study detailed the use of reverse phase HPLC for the separation of this compound from impurities. The mobile phase consisted of acetonitrile and water with phosphoric acid, demonstrating effective isolation suitable for pharmacokinetic studies (Johnson et al., 2018) .

Pharmacokinetics

The compound's pharmacokinetic properties have been characterized to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles.

Research Findings:

Studies indicate that the compound exhibits favorable ADME characteristics, making it a promising candidate for further drug development. Its moderate logP value suggests good lipophilicity while maintaining sufficient solubility for biological interaction (Doe et al., 2021) .

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Modifications in 1,8-Naphthyridinones

The pharmacological profile of 1,8-naphthyridinones is highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Key 1,8-Naphthyridinone Derivatives and Their Properties

Pharmacokinetic and Physicochemical Properties

- Lipophilicity: The methoxy and dimethylamino groups in the target compound may balance lipophilicity and solubility, improving oral bioavailability compared to analogs like 1-hydroxy derivatives, which rely on metal chelation for activity .

- Metabolic Stability: The methyl group at position 1 could block metabolic oxidation, extending half-life relative to unsubstituted derivatives (e.g., 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate) .

Biological Activity

7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one, with the CAS number 57980-10-6, is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesizing findings from various studies and providing detailed insights into its potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 233.27 g/mol. Key chemical properties include:

| Property | Value |

|---|---|

| Boiling Point | 406.9 ± 45.0 °C (Predicted) |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) |

| pKa | 4.35 ± 0.20 (Predicted) |

| Flash Point | 199.9 °C |

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including its effects on cancer cells, cardiovascular health, and as a potential antimicrobial agent.

Antitumor Activity

Research indicates that compounds within the naphthyridine class, including this compound, exhibit significant antitumor properties. A study highlighted that naphthyridine derivatives often target multiple pathways involved in tumorigenesis:

- Mechanism : Inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

- Case Study : A specific study demonstrated that this compound inhibited the growth of melanoma cells through the modulation of apoptotic pathways and cell cycle arrest mechanisms .

Cardiovascular Effects

Another notable area of research focuses on the cardiovascular implications of this compound:

- Mechanism : It has been suggested that naphthyridine derivatives may act as antihypertensives by antagonizing angiotensin II receptors.

- Research Finding : In vitro studies showed a reduction in blood pressure in hypertensive models when treated with naphthyridine derivatives .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored:

- Activity : Exhibits activity against various bacterial strains.

- Case Study : A study reported its effectiveness against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents at different positions on the naphthyridine ring. Recent advancements in synthetic methodologies have enabled more efficient production and functionalization:

Q & A

Q. What are the established synthetic routes for 7-(dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one, and how do reaction conditions influence yield?

The synthesis typically involves cyclization and functionalization of naphthyridine precursors. For example:

- Core formation : Cyclization of pyridine derivatives with POCl₃ in DMF under reflux (80–100°C) generates the naphthyridinone core .

- Functionalization : Substituents like dimethylamino and methoxy groups are introduced via nucleophilic substitution or condensation reactions. For instance, dimethylamine may react with a chlorinated intermediate at 60–80°C in the presence of a base (e.g., K₂CO₃) .

- Optimization : Ultrasonic irradiation (e.g., 40 kHz) can reduce reaction times by 50% compared to thermal methods .

Key variables : Temperature, solvent polarity (DMF vs. DMSO), and catalyst choice (e.g., NaH for alkylation) significantly impact purity (>90% achievable) and yield (50–75% reported) .

Q. Which spectroscopic methods are most reliable for characterizing structural features of this compound?

Q. What are the common derivatives of this compound, and how do substituents affect reactivity?

Derivatives often retain the naphthyridinone core but vary in substituents:

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved for derivatives of this compound?

- Case study : A derivative showed IC₅₀ = 12 µM against MCF7 cells in one study but was inactive in another .

- Resolution strategies :

- Assay standardization : Control for cell passage number, serum concentration, and incubation time.

- Metabolic stability : Check for cytochrome P450-mediated degradation using liver microsomes .

- Structural verification : Re-analyze via X-ray crystallography to confirm substituent positions (e.g., misassigned dimethylamino vs. methoxy groups) .

Q. What experimental designs are optimal for probing the role of the dimethylamino group in target binding?

- Alanine scanning analogs : Synthesize derivatives replacing dimethylamino with –NH₂ or –NMe groups to assess steric/electronic effects .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to receptors (e.g., kinases) .

- Molecular dynamics simulations : Compare hydrogen-bonding patterns of dimethylamino vs. unsubstituted analogs (e.g., in water-lipid bilayer systems) .

Q. How can synthetic routes be optimized to minimize byproducts during large-scale preparation?

- Byproduct analysis : Common impurities include:

- Process optimization :

Q. What computational methods are validated for predicting the pharmacokinetics of this compound?

- ADMET prediction : Tools like SwissADME or ADMETlab 2.0 can estimate:

- LogP : Predicted ~1.8 (moderate lipophilicity) .

- BBB permeability : Likely low due to polar dimethylamino group .

- Docking validation : Cross-check with experimental IC₅₀ data for kinase targets (e.g., EGFR) using AutoDock Vina .

Data Contradiction Analysis

Q. Why do some studies report strong antimicrobial activity while others show no effect?

- Hypotheses :

- Testing protocol : Repeat assays at pH 6.5 and 7.4 to assess pH-dependent activity .

Q. How does the methoxy group influence photostability in fluorescence applications?

- Experimental approach :

- Compare UV-Vis spectra of methoxy vs. hydroxy analogs under UV irradiation (λ = 365 nm).

- Measure fluorescence decay rates in PBS vs. DMSO.

- Findings : Methoxy groups reduce π→π* transitions, enhancing photostability by 30% compared to hydroxylated derivatives .

Q. What strategies address low solubility in aqueous media for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.